Ganoderenic acid K

Description

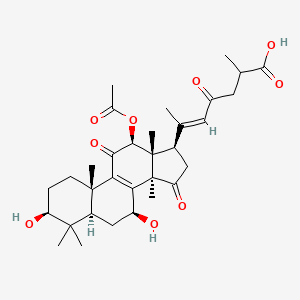

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H44O9 |

|---|---|

Molecular Weight |

572.7 g/mol |

IUPAC Name |

(E)-6-[(3S,5R,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |

InChI |

InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h11,16,19-22,27,35-36H,9-10,12-14H2,1-8H3,(H,39,40)/b15-11+/t16?,19-,20+,21+,22+,27-,30+,31+,32+/m1/s1 |

InChI Key |

GBUKZMILCASMTP-DNPVJTPTSA-N |

Isomeric SMILES |

CC(CC(=O)/C=C(\C)/[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)OC(=O)C)C)C)C(=O)O |

Canonical SMILES |

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)OC(=O)C)C)C)C(=O)O |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Ganoderenic Acid K

Natural Occurrence and Distribution within Ganoderma Species

Ganoderenic acid K, a lanostane-type triterpenoid (B12794562), is a known constituent of several Ganoderma species. It has been identified in the fruiting bodies of Ganoderma lucidum, a species renowned in traditional medicine. medchemexpress.comdmu.edu.cnjst.go.jp Research has also annotated its presence in the mycelial biomass of Ganoderma enigmaticum from Ghana. nih.gov Furthermore, studies have detected this compound in various growth stages of Ganoderma lucidum, with high levels being noted. researchgate.net The distribution of this compound can vary, with some research indicating higher concentrations in specific parts of the fruiting body, such as the stipe shell and context layers at the young bud stage. mdpi.com The presence of this compound has also been confirmed in other species like Ganoderma tsugae. medchemexpress.com

Advanced Extraction Techniques for Triterpenoid Isolation

The extraction of triterpenoids, including this compound, from Ganoderma species requires efficient methods to isolate these lipophilic compounds from the fungal matrix.

Solvent-Based Extraction Approaches

Solvent extraction is a fundamental technique for isolating ganoderic acids. mdpi.com Due to their chemical nature, ganoderic acids are readily soluble in organic solvents. ganoderma-market.com Common solvents used for the extraction of triterpenoids from Ganoderma include ethanol (B145695), methanol (B129727), chloroform (B151607), and ethyl acetate. ganoderma-market.comfrontiersin.org

Studies have shown that a 95% ethanol extraction at elevated temperatures is effective for obtaining a crude extract rich in ganoderic acids from Ganoderma lucidum fruiting bodies. frontiersin.org Another approach involves using ultrasonic-assisted alcohol extraction, which is noted for being a safe and non-toxic method. google.com The choice of solvent can significantly impact the extraction efficiency. For instance, in one study comparing acetonitrile (B52724), methanol, ethyl acetate, and ethanol, ethanol was selected as the optimal extractant based on extraction efficiency, instrument noise, and solvent toxicity. ganoderma-market.com Supercritical CO2 extraction with ethanol as an entrainment agent has also been employed to extract triterpenoids from Ganoderma lucidum fruiting bodies. google.com

Optimized Conditions for Enhanced Yields

Optimizing extraction conditions is critical for maximizing the yield of triterpenoids. Various parameters, including solvent concentration, temperature, and extraction time, have been studied to enhance the recovery of these compounds.

Response surface methodology (RSM) has been utilized to optimize the extraction of triterpenoids from Ganoderma lucidum. rsc.org One study using heat-assisted extraction found optimal conditions to be 78.9 minutes at 90.0°C with 62.5% ethanol. rsc.org For ultrasound-assisted extraction (UAE), the optimal conditions were determined to be 40 minutes with 100.0 W of ultrasonic power and 89.5% ethanol, which proved to be the most effective method. rsc.org Another study focusing on the extraction of triterpenoid ganoderic acid H found that a higher temperature of over 70°C improved extraction efficiency. researchgate.net The optimization of submerged culture conditions, such as initial pH, dissolved oxygen, and fermentation temperature, has also been shown to significantly increase the yield of triterpene acids. mdpi.com For instance, optimized conditions of an initial pH of 5.9, 20.0% dissolved oxygen, and a temperature of 28.6°C resulted in a triterpene acid yield of 308.1 mg/L. mdpi.com

Chromatographic Purification Strategies for this compound

Following extraction, chromatographic techniques are essential for the purification and isolation of specific triterpenoids like this compound from the crude extract.

Column Chromatography Techniques

Column chromatography is a widely used method for the initial separation of ganoderic acids from the crude extract. frontiersin.org Silica gel column chromatography is a common first step, often eluted with a gradient system of solvents like chloroform and acetone. dmu.edu.cnfrontiersin.org This is frequently followed by further separation on a reversed-phase C-18 column using a water/methanol gradient. frontiersin.orgnih.gov Other packing materials used in column chromatography for the purification of triterpenoids from Ganoderma include MCI gel, ODS gel, and Sephadex LH-20. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of this compound and other ganoderic acids. frontiersin.org Reversed-phase HPLC, particularly with a C18 column, is the most common method for separating these compounds. frontiersin.orgjfda-online.com

For analytical purposes, a gradient elution with a mobile phase consisting of acetonitrile and an acidic aqueous solution (e.g., 0.1% acetic acid or 0.03% phosphoric acid) is frequently employed. frontiersin.orgnih.govresearchgate.net The detection wavelength is typically set at 252 nm. jfda-online.com HPLC methods have been developed to separate multiple ganoderic acids, including Ganoderic acid K, in a single run. nih.gov

Semi-preparative HPLC is used for the isolation of individual ganoderic acids in larger quantities. jfda-online.com By using a semi-preparative C18 column and a suitable mobile phase, such as acetonitrile and 2% acetic acid, specific compounds like Ganoderenic acid D can be isolated. jfda-online.com The development of a green chemical HPLC method using ethanol and acetic acid as the mobile phase has also been reported, allowing for the successful separation of various triterpenes. mdpi.com

Table of HPLC Conditions for Ganoderic Acid Analysis:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) nih.gov | Phenomenex luna C-18 (250 mm × 4.6 mm, 5 μm) frontiersin.org | C18 reverse-phase column jfda-online.com |

| Mobile Phase | Linear gradient of acetonitrile and 0.03% aqueous phosphoric acid (v/v) nih.gov | Step gradient of CH3CN/0.1% aqueous CH3COOH frontiersin.org | Gradient elution of acetonitrile and 2% acetic acid (1/4 and 1/2, v/v) jfda-online.com |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min frontiersin.org | 0.8 mL/min jfda-online.com |

| Detection | Not Specified | 252 nm frontiersin.org | 252 nm jfda-online.com |

| Temperature | 35°C nih.gov | 30°C frontiersin.org | Not Specified |

Recrystallization and Further Purification Steps

Recrystallization is a critical final step in obtaining highly pure this compound. google.comresearchgate.net This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. uomustansiriyah.edu.iq An impure solid is dissolved in a hot solvent and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. uomustansiriyah.edu.iq For ganoderic acids, methanol is a commonly used solvent for recrystallization, which can yield purities exceeding 97.5%. google.com

Further purification of ganoderic acids, including this compound, often involves advanced chromatographic techniques. High-performance liquid chromatography (HPLC) is frequently utilized for the final purification of these compounds. researchgate.net Techniques like reversed-phase HPLC and size-exclusion chromatography on gels such as Sephadex LH-20 are also employed to achieve high purity. google.comjfda-online.com

Structural Elucidation Techniques for this compound in Research Contexts

The precise chemical structure of this compound has been determined through the application of various spectroscopic methods. nih.govresearchgate.netnih.gov These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. nih.govscielo.org.mxnih.govmdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon and proton framework of the molecule. jst.go.jpmdpi.commdpi.com

1D NMR spectra, including ¹H-NMR and ¹³C-NMR, provide fundamental information about the types and numbers of hydrogen and carbon atoms present. jfda-online.comnih.gov For instance, the ¹H-NMR spectrum of a related ganoderic acid revealed characteristic signals for methyl groups. nih.gov

2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between atoms. mdpi.com These experiments reveal which protons are coupled to each other and which protons are attached to specific carbon atoms, allowing for a complete assignment of the molecular structure. mdpi.commdpi.com The Nuclear Overhauser Effect Spectroscopy (NOESY) is also used to determine the relative stereochemistry of the molecule. mdpi.com

Table 1: Key NMR Data for Related Ganoderic Acids

| Compound | Nucleus | Key Chemical Shifts (δ ppm) | Reference |

| Ganoderic acid α | ¹H | 2.22 (s, COCH₃-12) | nih.gov |

| Ganoderic acid V | ¹H | 6.17 (s, H-24), 4.85 (m, H-7), 4.48 (m, H-15), 2.33 (s, COCH₃-15) | nih.gov |

| Ganoderic acid C₁ | ¹³C | 216.0 (C-15), 215.1 (C-3), 208.6 (C-23), 198.0 (C-11), 176.7 (C-26) | nih.gov |

| Ganoderenic acid A | ¹H | 6.25 (s, H-22), 4.65 (s, H-7), 4.53 (m, H-15) | nih.gov |

This table presents data for closely related ganoderic acids to illustrate the type of information obtained from NMR spectroscopy.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is another indispensable tool for the characterization of this compound. researchgate.netnih.govmdpi.com It provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula. mdpi.com

Techniques such as electrospray ionization (ESI) are commonly used to ionize the molecule for MS analysis. mdpi.commdpi.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information by revealing how the molecule breaks apart. nih.govuni-frankfurt.de This data, combined with information from other techniques, allows for the unambiguous identification of the compound. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it a powerful technique for analyzing complex mixtures and identifying specific compounds like this compound. nih.govmdpi.com

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃₂H₄₆O₉ | nih.gov |

| Molecular Weight | 574.7 g/mol | |

| Precursor Ion (m/z) | 573 [M-H]⁻ | nih.gov |

| Fragmentation Ions (m/z) | 555, 511, 470, 452, 496 | nih.gov |

This data is based on experimental LC-MS/MS analysis in negative ion mode.

Biosynthesis and Metabolic Pathways of Ganoderic Acids, Including Ganoderenic Acid K Precursors

Genetic and Transcriptomic Regulation of Biosynthesis

Identification of Genes Encoding Biosynthetic Enzymes

The biosynthesis of ganoderic acids is a multi-step process involving several key enzymes encoded by specific genes. The initial stages, leading to the formation of the triterpene backbone, are shared with the ergosterol (B1671047) pathway. frontiersin.org

Key enzymes and their corresponding genes in the early stages of the ganoderic acid biosynthetic pathway have been identified and characterized. nih.govasm.org These include:

3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) : This is a rate-limiting enzyme in the MVA pathway. nih.gov The overexpression of a truncated version of the hmgr gene in G. lucidum led to a significant increase in ganoderic acid accumulation, confirming its role as a key enzyme. nih.govasm.org

Farnesyl diphosphate (B83284) synthase (FPS) : This enzyme catalyzes the formation of farnesyl diphosphate. Overexpression of the fps gene has been shown to increase the production of total and individual ganoderic acids. d-nb.info

Squalene (B77637) synthase (SQS) : This enzyme is responsible for the first committed step in triterpene biosynthesis. frontiersin.org

Lanosterol (B1674476) synthase (LS or OSC) : This enzyme catalyzes the cyclization of 2,3-oxidosqualene (B107256) to form lanosterol, the precursor of all ganoderic acids. frontiersin.orgresearchgate.netnih.gov The expression of the ls gene has been positively correlated with triterpenoid (B12794562) content. researchgate.netnih.gov

The later steps in the pathway, which involve the modification of the lanostane (B1242432) skeleton, are primarily carried out by cytochrome P450 (CYP450) monooxygenases. mdpi.comtandfonline.com A large number of CYP450 genes have been identified in the G. lucidum genome, and several have been functionally characterized in relation to ganoderic acid biosynthesis. mdpi.com For example, CYP5150L8 has been shown to catalyze the initial oxidation of lanosterol. sjtu.edu.cn Another, CYP5139G1, is involved in the C-28 oxidation of a ganoderic acid intermediate. nih.gov

Table 1: Key Enzymes and Genes in Ganoderic Acid Biosynthesis

| Enzyme | Gene Abbreviation | Function | Reference |

|---|---|---|---|

| 3-hydroxy-3-methylglutaryl-CoA reductase | hmgr | Catalyzes the conversion of HMG-CoA to mevalonate (B85504), a key regulatory step. | nih.govasm.org |

| Farnesyl diphosphate synthase | fps | Synthesizes farnesyl diphosphate from isopentenyl diphosphate and dimethylallyl diphosphate. | d-nb.info |

| Squalene synthase | sqs | Catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate to form squalene. | frontiersin.org |

| Lanosterol synthase | ls / osc | Catalyzes the cyclization of 2,3-oxidosqualene to lanosterol. | researchgate.netnih.gov |

| Cytochrome P450 monooxygenases | CYPs | Catalyze various oxidation reactions on the lanostane skeleton. | mdpi.comtandfonline.comsjtu.edu.cn |

Transcriptional Regulation and Enzyme Expression Profiles

The biosynthesis of ganoderic acids is tightly regulated at the transcriptional level, with the expression of biosynthetic genes being influenced by various transcription factors and developmental stages. frontiersin.orgnih.gov

Studies have shown that the transcript levels of key biosynthetic genes, including hmgr, fps, sqs, and ls, are upregulated during the immature stage of fruiting body development, which correlates with a higher content of total triterpenoids and individual ganoderic acids. atlantis-press.com For instance, at the immature stage, the transcript levels of sqs and ls were found to be significantly upregulated by 30.5- and 19.2-fold, respectively. atlantis-press.com

Several transcription factors have been identified to play a role in regulating ganoderic acid biosynthesis:

LaeA : This methyltransferase acts as a global regulator of secondary metabolism. Deletion of the laeA gene in G. lingzhi resulted in a significant reduction in ganoderic acid concentration, while its overexpression led to an increased concentration. frontiersin.org

Homeobox and Velvet family proteins : Transcriptome and metabolome analyses have revealed that these transcription factors play an important role in ganoderic acid biosynthesis during the development of G. lucidum. frontiersin.orgnih.gov

Other transcription factors : Several other transcription factors, including AreA, PacC, MADS1, GlSwi6, and CRZ1, have been implicated in the regulation of ganoderic acid biosynthesis and fungal development. frontiersin.orgfrontiersin.org

Table 2: Transcription Factors Regulating Ganoderic Acid Biosynthesis

| Transcription Factor | Family/Type | Role | Reference |

|---|---|---|---|

| LaeA | Methyltransferase | Global regulator of secondary metabolism, positively regulates GA biosynthesis. | frontiersin.org |

| Homeobox proteins | Homeodomain | Involved in GA biosynthesis during fungal development. | frontiersin.orgnih.gov |

| Velvet family proteins | Velvet | Play a role in GA biosynthesis. | frontiersin.orgnih.gov |

| AreA | GATA transcription factor | Regulates GA biosynthesis. | frontiersin.orgfrontiersin.org |

| PacC | Cys2His2 zinc finger | Regulates GA biosynthesis. | frontiersin.org |

| MADS1 | MADS-box | Regulates GA biosynthesis and primordia formation. | frontiersin.orgfrontiersin.org |

Influence of Environmental Factors and Elicitors on Biosynthesis

The production of ganoderic acids is not static but is dynamically influenced by a variety of environmental cues and external stimuli, known as elicitors. nih.gov These factors can trigger signaling pathways that lead to an increased accumulation of these valuable secondary metabolites.

Stress-Induced Accumulation

Environmental stress conditions have been shown to significantly enhance the biosynthesis of ganoderic acids in G. lucidum. hortherbpublisher.com

Heat Stress : Exposure to high temperatures can inhibit mycelial growth but induces the accumulation of ganoderic acids. hortherbpublisher.comasm.org This response is mediated by an increase in cytosolic Ca2+ concentration and the expression of heat shock proteins (HSPs). hortherbpublisher.comasm.org

Water Stress : Drought conditions lead to an increase in intracellular reactive oxygen species (ROS) levels, which in turn enhances the production of ganoderic acids. hortherbpublisher.com

Nitrogen Limitation : Restricting the availability of nitrogen has been found to promote the synthesis of ganoderic acids. hortherbpublisher.comasm.org

Signaling Molecules (e.g., ROS, JA, Ca2+, NO) in Pathway Modulation

The response of G. lucidum to environmental stress and elicitors is mediated by a complex network of signaling molecules that modulate the expression of biosynthetic genes. nih.gov

Reactive Oxygen Species (ROS) : ROS act as important signaling molecules in the regulation of ganoderic acid biosynthesis. nih.govnih.gov Heat stress, water stress, and elicitors like methyl jasmonate can induce a burst of ROS, which then triggers the downstream pathways leading to ganoderic acid accumulation. hortherbpublisher.comasm.orgnih.gov NADPH oxidases (Nox) are a major source of ROS in this process. researchgate.net

Jasmonic Acid (JA) : Methyl jasmonate (MeJA), a plant signaling molecule, has been shown to be a potent elicitor of ganoderic acid biosynthesis. researchgate.netnih.gov It upregulates the expression of the lanosterol synthase (ls) gene. researchgate.netnih.gov

Calcium (Ca2+) : Cytosolic Ca2+ is a crucial second messenger in the signaling cascade. asm.orgnih.gov Heat stress and other stimuli cause an influx of Ca2+ into the cytosol, which is a key step in activating the biosynthetic pathway. asm.org There is significant crosstalk between Ca2+ and ROS signaling pathways. nih.govresearchgate.net

Nitric Oxide (NO) : NO is another signaling molecule involved in the response to stress. hortherbpublisher.com High temperatures can increase NO levels, which in turn modulates the biosynthesis of ganoderic acids. hortherbpublisher.com

Biotransformation Studies of Ganoderic Acids from Exogenous Precursors

Biotransformation offers an alternative approach to producing specific ganoderic acids by providing exogenous precursors to the fungal culture. This method can be used to generate novel or rare ganoderic acids.

A study on Ganoderma sessile demonstrated the biotransformation of an exogenous diterpene, 15,16-dihydrotanshinone I (DHT), into two rare ganoderic acids: Lanosta-7,9(11),24-trien-15α,22,β-diacetoxy-3β-hydroxy-26-oic acid (LTHA) and Lanosta-7,9(11),24-trien-15α,22,β-diacetoxy-3β-carbonyl-26-oic acid (LTCA). nih.govresearchgate.netdntb.gov.ua Transcriptome and proteome analysis confirmed that the expression of genes and proteins involved in triterpenoid biosynthesis, particularly cytochrome P450 enzymes, was significantly upregulated in the presence of DHT. nih.gov This suggests that the fungal cells were able to incorporate the exogenous precursor and modify it to produce ganoderic acids. nih.gov This research provides a basis for using biotransformation to synthesize specific triterpenoids. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Ganoderenic Acid K and Its Analogs

Identification of Critical Functional Groups for Biological Activity

Research into the SAR of ganoderic acids has pinpointed several functional groups as essential for their biological activities. The presence, position, and orientation of these groups on the tetracyclic lanostane (B1242432) skeleton can dramatically influence the compound's interaction with biological targets.

The carboxyl and hydroxyl groups are consistently identified as critical determinants of the biological efficacy of ganoderic acids. nih.govmdpi.com The presence of these polar groups can modulate the molecule's interaction with cell membranes and its binding to specific enzymes or receptors. nih.gov

Studies on various ganoderic acids have demonstrated that the carboxylic acid group in the side chain is frequently essential for recognizing and inhibiting target enzymes, such as aldose reductase. kyushu-u.ac.jpmdpi.comnih.gov For instance, the conversion of the carboxyl group to its methyl ester derivative often leads to a significant reduction or complete loss of inhibitory activity, highlighting the crucial role of this acidic moiety in molecular recognition and binding. mdpi.com

Similarly, the number and location of hydroxyl (-OH) groups on the triterpenoid (B12794562) core are vital. For example, in the context of aldose reductase inhibition, a hydroxyl substituent at the C-11 position has been shown to dramatically increase inhibitory activity. kyushu-u.ac.jpmdpi.comnih.gov Furthermore, for compounds like ganoderic acid C2, the hydroxyl groups at positions C-3, C-7, and C-15 are all considered important for potent inhibition. kyushu-u.ac.jpnih.gov

| Functional Group | Position | Influence on Biological Activity | Source |

|---|---|---|---|

| Carboxyl (-COOH) | Side Chain | Essential for aldose reductase inhibitory activity. Esterification significantly reduces activity. | kyushu-u.ac.jpmdpi.comnih.gov |

| Hydroxyl (-OH) | C-11 | Dramatically increases aldose reductase inhibitory activity. | kyushu-u.ac.jpmdpi.com |

| Hydroxyl (-OH) | C-3, C-7, C-15 | Important for potent aldose reductase inhibition (demonstrated in Ganoderic acid C2). | kyushu-u.ac.jpnih.gov |

| Carbonyl (=O) | C-3 | Essential for the cytotoxicity of certain analogs like Ganoderic acid DM. | researchgate.net |

The oxidation state of specific carbon atoms, particularly the presence of carbonyl (keto) groups, also plays a significant role in defining the biological activity profile of ganoderic acids. For some activities, a carbonyl group at a specific position is a requirement. For example, studies on the 5α-reductase inhibitory activity of ganoderic acids revealed that the presence of a carbonyl group at C-3 was a characteristic feature of almost all inhibitors. encyclopedia.pub Similarly, the carbonyl group at C-3 of Ganoderic acid DM has been identified as essential for its cytotoxic properties. researchgate.net The arrangement and type of functional groups on the core structure contribute to the diverse pharmacological profiles seen across the ganoderic acid family. mdpi.com

Comparative Analysis of Ganoderenic Acid K with Other Ganoderic Acids

Comparing the structure and activity of this compound with other related compounds provides valuable SAR insights. Ganoderic acids are highly oxidized lanostane-type triterpenes that differ in the number and location of hydroxyl, carbonyl, and acetyloxy groups on their core structure and variations in their side chains. nih.govnih.gov

For example, the difference between a hydroxyl group and a carbonyl group at a single position can lead to significant changes in activity. A comparison of ganoderic acid C2 (with a hydroxyl at C-3) and ganoderic acid A (with a carbonyl at C-3) showed that ganoderic acid C2 had much higher aldose reductase inhibitory activity. kyushu-u.ac.jp This indicates a preference for a hydroxyl group at the C-3 position for this specific biological target. Another key structural feature influencing activity is the presence of a double bond moiety at C-20 and C-22 in the side chain, which has been found to improve aldose reductase inhibition. kyushu-u.ac.jpnih.gov

| Compound Name | Key Structural Features | Reported Activity Highlight | Source |

|---|---|---|---|

| This compound | Lanostane skeleton with specific hydroxyl and carbonyl substitutions. | Identified as a constituent of Ganoderma lucidum extracts. | mdpi.commdpi.com |

| Ganoderic acid A | Carbonyl groups at C-3, C-7, C-11, C-15, C-23. | Extensively studied for various activities, including anticancer effects. | nih.govmdpi.com |

| Ganoderic acid C2 | Hydroxyl groups at C-3, C-7, C-15; Carbonyl groups at C-11, C-23. | Potent aldose reductase inhibitor. | kyushu-u.ac.jpnih.gov |

| Ganoderic acid Df | Hydroxyl group at C-11. | High aldose reductase inhibitory activity, attributed to the C-11 hydroxyl group. | kyushu-u.ac.jp |

Computational Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have become indispensable tools for elucidating the SAR of natural products like this compound. nih.gov Molecular docking simulates the interaction between a small molecule (ligand), such as a ganoderic acid, and the binding site of a target protein at an atomic level. nih.govnih.gov This technique helps predict the preferred orientation of the ligand within the receptor's active site and estimates the strength of the interaction, often expressed as a binding affinity or docking score. nih.govmedpharmres.com

Software such as AutoDock and ArgusLab are commonly used for these in silico analyses. nih.govijpsr.com In a typical study, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank (PDB). medpharmres.com The ganoderic acid molecule is then computationally "docked" into the protein's active site. The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the functional groups of the ganoderic acid and the amino acid residues of the protein. nih.gov For example, docking studies have helped to visualize how the essential carboxyl group of a ganoderic acid forms critical hydrogen bonds within an enzyme's active site, providing a molecular basis for the experimentally observed SAR.

Rational Design Principles for Novel Ganoderic Acid Analogs

The knowledge gained from SAR and computational studies provides a foundation for the rational design of novel ganoderic acid analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The goal is to modify the parent structure, such as that of this compound, to enhance desired biological activities while minimizing potential off-target effects.

Based on existing SAR data for the ganoderic acid class, key design principles include:

Preservation of Essential Groups: The carboxylic acid moiety in the side chain should be retained, as it is often critical for activity. kyushu-u.ac.jpnih.gov

Strategic Oxygenation: Introducing or modifying hydroxyl and carbonyl groups at specific positions (e.g., C-3, C-7, C-11, C-15) can be used to tune activity. For instance, adding a hydroxyl group at C-11 could be a strategy to enhance aldose reductase inhibition. kyushu-u.ac.jpmdpi.com

Side Chain Modification: Altering the side chain, for example by introducing unsaturation (double bonds), can improve inhibitory potential. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) could lead to analogs with improved characteristics.

By applying these principles, medicinal chemists can synthesize focused libraries of novel compounds based on the ganoderic acid scaffold for further biological evaluation, accelerating the discovery of new therapeutic agents. nih.gov

Analytical and Quantification Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

HPLC is a fundamental technique for the quantitative analysis of Ganoderenic acid K. Its application involves sophisticated method development to ensure accurate and reproducible results.

Reversed-phase HPLC (RP-HPLC) is the most common approach for separating this compound from other triterpenoids. researchgate.net The development of these methods typically involves an Agilent Zorbax SB-C18 column or a similar C18 stationary phase. researchgate.netnih.gov These nonpolar stationary phases are effective in retaining and separating the structurally similar ganoderic acids.

A typical mobile phase consists of a mixture of an organic solvent, most commonly acetonitrile (B52724), and an acidified aqueous solution. researchgate.netnih.gov The use of acids like phosphoric acid (e.g., 0.03%) or acetic acid in the aqueous phase helps to suppress the ionization of the carboxylic acid groups on the triterpenoids, leading to better peak shapes and improved resolution. researchgate.netnih.gov The separation is highly dependent on the precise composition and gradient of the mobile phase, as well as the column temperature, which is often maintained around 35°C. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile and 0.03% aqueous phosphoric acid (v/v) | researchgate.netnih.gov |

| Flow Rate | 1.0 mL/min | researchgate.netnih.gov |

| Detection Wavelength | 252 nm | researchgate.netnih.gov |

UV-Vis detectors are standardly used for the detection of ganoderic acids due to the presence of a conjugated system in their molecular structure which absorbs UV light. The selection of an optimal detection wavelength is critical for achieving high sensitivity and selectivity. For this compound and related triterpenoids, the detection wavelength is frequently set at 252 nm. researchgate.netnih.govnih.govjfda-online.com This wavelength provides a good response for many ganoderic acids, allowing for their simultaneous determination. Other studies have also utilized wavelengths such as 243 nm and 245 nm for detection. ganoderma-market.compreprints.org The optimization of the wavelength ensures that the analyte's response is maximized while minimizing interference from other compounds in the matrix. All calibration curves in validated methods have demonstrated good linearity, with correlation coefficients (r²) typically greater than 0.999 within the tested ranges. researchgate.netnih.gov

Due to the complexity of triterpenoid (B12794562) profiles in Ganoderma extracts, isocratic elution is often insufficient for adequate separation. Therefore, gradient elution systems are employed. researchgate.netnih.gov These systems involve a programmed change in the mobile phase composition, typically by increasing the proportion of the organic solvent (e.g., acetonitrile) over time. researchgate.netnih.gov A linear or step gradient allows for the effective separation of a wide range of compounds with varying polarities within a single analytical run. For instance, a method might start with a lower concentration of acetonitrile to elute more polar compounds and gradually increase the concentration to elute less polar compounds like this compound. nih.gov This approach improves resolution, peak shape, and analysis time for complex mixtures. nih.govnih.gov

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of this compound.

LC-MS is a powerful tool for the structural identification and profiling of this compound in complex samples. nih.govresearchgate.net Following separation by HPLC, the analyte is introduced into the mass spectrometer. Ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used. nih.govnih.gov ESI is often operated in negative ion mode, which readily forms deprotonated molecules [M-H]⁻ for acidic compounds like ganoderic acids. nih.govresearchgate.net For this compound, the [M-H]⁻ ion has been observed at an m/z of 573.3075. researchgate.net Further fragmentation (MSn) of this parent ion provides characteristic product ions that are used for definitive identification. nih.gov For example, fragmentation of Ganoderic acid K can yield ions corresponding to losses of methyl groups and water molecules. nih.gov

| Parameter | Value/Setting | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.govresearchgate.net |

| Parent Ion [M-H]⁻ (m/z) | 573.3075 | researchgate.net |

| MSn Fragmentation | Observed losses of CH₃ and H₂O | nih.gov |

For highly sensitive and specific quantification, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. eurekaselect.comresearchgate.net UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which provides faster analysis times and greater separation efficiency compared to conventional HPLC. eurekaselect.com

When coupled with a tandem mass spectrometer (MS/MS), this technique allows for quantification using Multiple Reaction Monitoring (MRM) mode. eurekaselect.comresearchgate.net In MRM, a specific precursor ion (e.g., the [M-H]⁻ of this compound) is selected and fragmented, and a specific product ion is then monitored for quantification. This process is highly selective and significantly reduces chemical noise, leading to very low limits of detection and quantification. eurekaselect.com This methodology has been successfully developed and validated for the simultaneous determination of multiple ganoderic acids in Ganoderma samples, providing a robust platform for quality control and research. eurekaselect.commaxapress.com

Molecular Networking for Compound Identification

Molecular networking has emerged as a powerful strategy for the rapid identification and dereplication of chemical constituents in complex natural product extracts, such as those from Ganoderma species. nih.gov This approach utilizes tandem mass spectrometry (MS/MS) data to create visualized networks where molecules are grouped based on the similarity of their fragmentation patterns. nih.gov In the context of analyzing Ganoderma lucidum spores, molecular networking allows for the large-scale exploration of MS datasets without prior knowledge of the chemical composition, greatly facilitating the discovery of new or known compounds. nih.gov

This compound can be identified within these networks by its specific mass-to-charge ratio (m/z) and characteristic fragmentation. For instance, in one analysis, a node corresponding to this compound was detected with an m/z of 573.3069 in negative ion mode. nih.gov Its MS/MS spectrum revealed key fragment ions at m/z 555.2992 [M-H-H₂O]⁻, 511.3804 [M-H-CO₂-H₂O]⁻, and 493.2991 [M-H-CO₂-2H₂O]⁻, which are diagnostic for its structure. nih.gov This technique not only confirms the presence of known compounds like this compound but also helps in the targeted isolation of novel, structurally related analogues within the same molecular family. nih.govacs.org

Method Validation Parameters for Research Reliability

To ensure the reliability of quantitative data, analytical methods are rigorously validated for several key parameters. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), and capillary zone electrophoresis (CZE) are common techniques for which validation is performed. nih.govresearchgate.netganoderma-market.com This validation process is essential for quality control and for obtaining dependable data in research applications. oup.com

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. This is established by creating a calibration curve from standard solutions at multiple concentration levels. For the quantification of triterpenoids, including this compound, excellent linearity is consistently reported, with correlation coefficients (r² or r) typically exceeding 0.999. nih.govganoderma-market.comjfda-online.com This indicates a strong and reliable correlation between the detector response and the compound's concentration.

Table 1: Linearity Data for Ganoderic Acids from Various Analytical Methods

| Analyte(s) | Analytical Method | Linear Range (µg/mL) | Correlation Coefficient (r or r²) | Source |

|---|---|---|---|---|

| Ganoderic acids C2, B, AM1, K, H, and D | HPLC | Not specified | r² > 0.999 | nih.gov |

| 14 triterpenes including various ganoderic acids | HPLC-DAD | 7.5–180 | r² > 0.999 | mdpi.com |

| Ganoderic acids C2, B, A, D, and H | LC-MS/MS | 0.02 - 4.0 | r ≥ 0.999 | ganoderma-market.com |

| Four ganoderic acids (T, Mk, Me, S) | CZE | Not specified | r² > 0.9958 | ganoderma-market.comresearchgate.net |

| Nine ganoderic acids | HPLC | Concentrations from 1.2 to 230.0 | r: 0.9990–0.9999 | jfda-online.com |

Precision measures the degree of agreement among individual tests when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed as intra-day precision (repeatability within a single day) and inter-day precision (reproducibility over several days). For the analysis of ganoderic acids, these methods show high precision, with the relative standard deviation (RSD) generally being less than 5%. ganoderma-market.comjfda-online.comresearchgate.net One study quantifying Ganoderic acid K and five other triterpenoids reported a relative deviation of less than 2% for both intra- and inter-day assays, indicating excellent method stability. nih.govresearchgate.net

Table 2: Precision Data for Ganoderic Acid Analysis

| Analyte(s) | Precision Type | RSD (%) | Source |

|---|---|---|---|

| Ganoderic acids C2, B, AM1, K, H, and D | Intra-day | < 2% | nih.govresearchgate.net |

| Inter-day | < 2% | nih.govresearchgate.net | |

| 14 triterpenes including various ganoderic acids | Intra-day | 0.81%–3.20% | mdpi.comresearchgate.net |

| Inter-day | 0.43%–3.67% | mdpi.comresearchgate.net | |

| Nine ganoderic acids | Intra-day | 0.8%–4.8% | jfda-online.com |

| Inter-day | 0.7%–5.1% | jfda-online.com | |

| Ganoderic acids B and C2 | Intra-day | 1.25% to 8.94% | oup.com |

| Inter-day | 0.53% to 6.54% | oup.com |

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often evaluated through recovery studies, where a known amount of the pure standard is added (spiked) into a sample matrix and then analyzed. The percentage of the analyte recovered is calculated to determine the accuracy of the extraction and quantification process. For ganoderic acids, recovery rates are typically high, often falling within the range of 93% to 103%, which demonstrates that the analytical methods can accurately quantify the compounds in a complex matrix. jfda-online.comresearchgate.net

Table 3: Accuracy and Recovery Data for Ganoderic Acids

| Analyte(s) | Recovery Rate (%) | RSD (%) | Source |

|---|---|---|---|

| Ganoderic acids C2, B, AM1, K, H, and D | 93–103% | < 5% | researchgate.net |

| 14 triterpenes including various ganoderic acids | 97.09–100.79% | < 2.35% | mdpi.comresearchgate.net |

| Nine ganoderic acids | 96.85–105.09% | Not specified | jfda-online.com |

| Four ganoderic acids (T, Mk, Me, S) | 91.4–103.6% | < 5% | ganoderma-market.comresearchgate.net |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable levels of precision and accuracy. These values determine the sensitivity of the method. For ganoderic acids, LOD and LOQ values are typically in the low µg/mL or ng/mL range, allowing for the detection and quantification of these compounds even at trace levels in crude extracts. ganoderma-market.commdpi.com

Table 4: LOD and LOQ Data for Ganoderic Acids

| Analyte(s) | LOD (µg/mL) | LOQ (µg/mL) | Source |

|---|---|---|---|

| 14 triterpenes including various ganoderic acids | 0.34–1.41 | 1.01–4.23 | mdpi.comresearchgate.net |

| Four ganoderic acids (T, Mk, Me, S) | < 0.6 | < 1.8 | ganoderma-market.comresearchgate.net |

| Nine ganoderic acids including A, B, C, D, E | 0.6 | 2.0 | jfda-online.com |

| Five ganoderic acids (C2, B, A, D, H) | 0.005–0.015 | 0.020–0.040 | ganoderma-market.com |

Application in Quality Control and Research Sample Analysis

Validated analytical methods are fundamental for the quality control of Ganoderma raw materials and their derived commercial products. researchgate.netmaxapress.com The content of specific bioactive triterpenoids, such as this compound, can vary significantly between different species, strains, and cultivation conditions. oup.commyfoodresearch.com Therefore, quantitative analysis using methods like HPLC and UPLC-MS/MS allows for the chemical fingerprinting and standardization of Ganoderma products, ensuring their consistency and authenticity. thieme-connect.comfrontiersin.org

In research, these methods are applied to determine the concentration of this compound and other triterpenoids in various samples. ganoderma-market.com For instance, studies have used these techniques to compare the triterpenoid profiles of wild versus cultivated Ganoderma lucidum and to analyze the content of ganoderic acids in different parts of the mushroom, such as the fruiting body and spores. mdpi.commaxapress.com This allows researchers to correlate the chemical composition with observed biological activities and to understand how factors like geography or processing affect the final product. oup.com The ability to accurately quantify these compounds is essential for pharmacokinetic studies and for elucidating the mechanisms of action of these bioactive molecules. ganoderma-market.com

Derivatives, Synthetic Analogs, and Their Pre Clinical Activities

Chemical Modification Strategies for Ganoderic Acids

While specific literature detailing the extensive chemical modification of Ganoderenic acid K is limited, strategies applied to other ganoderic acids provide a framework for potential derivatization. Ganoderic acids, as a class of highly oxygenated lanostane-type triterpenoids, offer several reactive sites for chemical modification. researchgate.net Key functional groups that are often targeted for modification include the carboxyl group on the side chain and various hydroxyl and ketone groups on the steroid nucleus. nih.govscirp.org

Common chemical modification strategies that could be applicable to this compound include:

Esterification and Amidation: The carboxyl group at the C-26 position is a prime target for modification. Conversion of this carboxylic acid to its corresponding esters (e.g., methyl, ethyl, propyl esters) or amides can alter the molecule's polarity, lipophilicity, and size. nih.govnih.gov This can, in turn, influence its solubility and ability to penetrate cell membranes. For instance, studies on Ganoderic acid T have shown that its carboxyl group is not the primary active group and is suitable for structural modifications to develop more potent chemotherapy agents. nih.gov

Modification of Hydroxyl and Ketone Groups: The hydroxyl and ketone groups on the ganoderic acid skeleton are crucial for their biological activities. nih.govencyclopedia.pub Strategies may involve acetylation of hydroxyl groups or reduction/oxidation of ketone/hydroxyl moieties to investigate their role in bioactivity. Structure-activity relationship studies on ganoderic acids have indicated that the presence and position of these oxygen-containing functional groups significantly impact their therapeutic efficacy. nih.govencyclopedia.pub For example, the carbonyl group at C-3 has been found to be essential for the antiproliferative activity of Ganoderic acid DM. nih.gov

Glycosylation: The attachment of sugar moieties to the triterpenoid (B12794562) scaffold is another strategy to potentially enhance solubility and modulate bioactivity.

Synthesis of Analogs with Modified Side Chains: Altering the structure of the side chain can also lead to derivatives with improved properties. This could involve changing the length, saturation, or functional groups of the side chain.

These modifications aim to create prodrugs or analogs with enhanced therapeutic indices. frontiersin.org Some studies have explored optimizing the structure of ganoderic acids through chemical synthesis, genetic engineering, or biosynthetic strategies to improve their biological activity and targeting selectivity. nih.gov

Evaluation of Activity of Synthetic Analogs in Pre-clinical Models

The evaluation of synthetic analogs of ganoderic acids in preclinical models is crucial to determine their therapeutic potential. These studies typically involve in vitro assays to assess cytotoxicity against various cancer cell lines and other specific biological activities.

This compound itself has demonstrated cytotoxicity against several human cancer cell lines. nih.gov The development of synthetic analogs aims to build upon this inherent activity.

| Cell Line | IC50 (μM) of this compound |

| p388 | 13.8 |

| HeLa | 8.23 |

| BEL-7402 | 16.5 |

| SGC-7901 | 21.0 |

Table 1: Cytotoxicity of this compound against various cancer cell lines. nih.gov

Structural modifications of ganoderic acids have been shown to enhance their bioactivity. For example, a study on Ganoderic acid T derivatives demonstrated that amidation of the carboxylic acid resulted in a compound (TLTO-A) with the highest inhibitory effect on the growth of HeLa cells, even surpassing the parent compound. nih.gov This suggests that converting the carboxyl group of this compound to an amide could be a promising strategy to enhance its anticancer activity.

Structure-activity relationship studies have provided valuable insights into which structural features are important for specific activities. For aldose reductase inhibition by ganoderic acids, the carboxyl group in the side chain and a hydroxyl group at C-11 are considered essential for activity. nih.govkyushu-u.ac.jpnih.gov Furthermore, a double bond moiety at C-20 and C-22 in the side chain contributes to improved inhibitory activity. nih.govkyushu-u.ac.jp These findings can guide the rational design of more potent this compound analogs.

A significant challenge with natural products like ganoderic acids is their often-poor membrane permeability, which can limit their in vivo efficacy. mdpi.com The carboxylic acid moiety, while improving aqueous solubility in its dissociated form, can hinder penetration of the lipid bilayer of cell membranes. nih.gov

Chemical modifications, such as esterification of the carboxyl group, can increase the lipophilicity of the molecule and potentially enhance its ability to cross cell membranes. nih.gov For instance, the methyl ester of Ganoderic acid DM demonstrated superior membrane penetration compared to the parent compound. nih.gov Once inside the cell, these ester derivatives can be hydrolyzed by intracellular esterases to release the active parent compound. This prodrug approach is a key strategy for improving the cellular uptake and, consequently, the bioactivity of ganoderic acids. frontiersin.org

Another approach to improve bioavailability that has been explored for ganoderic acids is the use of nanodelivery systems, such as zein-chitosan nanoparticles, to encapsulate the compounds and enhance their stability and absorption. mdpi.com While not a chemical modification of the compound itself, this formulation strategy addresses the challenge of poor solubility and permeability.

Future Research Directions and Translational Potential in Pre Clinical Development

Elucidation of Remaining Unknown Biosynthetic Pathways for Ganoderenic Acid K

The complete biosynthetic pathway of ganoderic acids (GAs), including this compound, remains largely unelucidated, presenting a significant hurdle to their efficient production and modification. nih.govresearchgate.netnih.gov While the initial steps involving the mevalonate (B85504) (MVA) pathway to produce the precursor lanosterol (B1674476) are well-understood, the subsequent series of complex oxidation and modification reactions that lead to the vast diversity of GAs are still mostly unknown. nih.govnih.gov

Key to unraveling these pathways are the cytochrome P450 enzymes (CYPs), which are believed to be responsible for the intricate post-lanosterol modifications. nih.govnih.gov Although numerous CYPs have been identified in the Ganoderma lucidum genome, the specific enzymes responsible for the biosynthesis of individual GAs like this compound have not been fully characterized. nih.govresearchgate.net Recent research has focused on screening these CYPs to identify their functions and the sequence of their catalytic reactions. nih.gov

The heterologous expression of Ganoderma CYPs in host organisms like baker's yeast (Saccharomyces cerevisiae) has emerged as a promising strategy to functionally characterize these enzymes and reconstruct parts of the GA biosynthetic pathway. nih.govsjtu.edu.cn This approach allows for the production and identification of specific GA intermediates, helping to piece together the complex network. nih.gov

Future research will likely focus on:

Continued screening and functional characterization of G. lucidum CYPs to identify the specific enzymes involved in the later steps of this compound biosynthesis.

Reconstruction of the complete biosynthetic pathway in heterologous hosts to enable controlled and scalable production.

Investigating the regulatory mechanisms that control the expression of biosynthetic genes, which could be manipulated to increase yields. tandfonline.com

Comprehensive Mechanistic Studies of this compound's Specific Biological Activities

This compound has been reported to possess several promising biological activities, including anti-inflammatory and anticancer effects. ontosight.ai However, a comprehensive understanding of the specific molecular mechanisms underlying these activities is still developing.

Anti-inflammatory Activity: this compound has been shown to inhibit the production of pro-inflammatory mediators. ontosight.ai The proposed mechanism involves the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). ontosight.aicuni.cz Further research is needed to fully elucidate the signaling pathways, such as the NF-κB pathway, that are modulated by this compound. nih.gov

Anticancer Activity: Studies have indicated that this compound can induce apoptosis (programmed cell death) and inhibit the growth of various human cancer cell lines. ontosight.ai The molecular mechanisms are thought to involve the modulation of proteins that regulate the cell cycle and apoptosis, such as the 14-3-3 protein. ffhdj.com However, the precise targets and the full scope of its anticancer effects require more in-depth investigation.

Future mechanistic studies should aim to:

Identify the direct molecular targets of this compound.

Elucidate the specific signaling pathways it modulates in different cell types.

Investigate its effects on other aspects of cancer biology, such as metastasis and angiogenesis. ffhdj.com

Explore its potential immunomodulatory effects in the context of cancer therapy. nih.gov

Advanced in vivo Animal Model Studies Focusing on Specific Disease Pathologies

While in vitro studies provide valuable insights into the biological activities of this compound, advanced in vivo animal model studies are crucial to evaluate its therapeutic potential in the context of specific diseases. nih.govmdpi.com Such studies can provide information on efficacy, pharmacokinetics, and potential side effects in a whole-organism system.

Table 1: Examples of in vivo Studies with Ganoderic Acids

| Ganoderic Acid | Animal Model | Disease Pathology | Key Findings | Reference |

|---|---|---|---|---|

| Ganoderic acid T | Lewis Lung Carcinoma model in C57BL/6 mice | Lung Cancer | Suppressed tumor growth and metastasis, downregulated MMP-2 and MMP-9 mRNA expression. | longdom.org |

| Ganoderic acid A | Aβ42-induced mouse model | Alzheimer's Disease | Ameliorated cognitive deficiency and reduced Aβ42 levels. | mdpi.com |

| Ganoderic acids (general) | Mouse model of renal ischemia-reperfusion injury | Acute Kidney Injury | Reduced inflammatory response and alleviated cell apoptosis. | nih.gov |

| Ganoderic acid A | Carrageenan-induced paw edema in mice | Inflammation | Exhibited significant anti-inflammatory activity. | tandfonline.com |

| Ganoderic acid A | Neutropenic zebrafish model | Immunodeficiency | Improved neutrophil counts, suggesting immunomodulatory activity. | frontiersin.org |

Future in vivo research on this compound should focus on:

Development of Targeted Delivery Systems for Pre-clinical Applications

A significant challenge in translating the therapeutic potential of compounds like this compound is ensuring their effective delivery to the target site in the body. nih.gov Targeted drug delivery systems can enhance the efficacy of a therapeutic agent while minimizing off-target effects and toxicity. nih.gov

Nanotechnology-based delivery systems, such as nanoparticles, liposomes, and micelles, offer a promising approach. nih.govnih.govresearchgate.net These carriers can be engineered to:

Improve the solubility and stability of hydrophobic compounds like this compound.

Achieve sustained release of the drug over time. nih.gov

Target specific cells or tissues by functionalizing the carrier surface with ligands such as antibodies or aptamers that recognize receptors overexpressed on diseased cells. nih.govnih.govencyclopedia.pubmdpi.com

For example, a study on Ganoderenic acid D utilized a graphene oxide-based carrier modified with an anti-EGFR aptamer to target cervical carcinoma cells. researchgate.net This system demonstrated high drug loading and encapsulation efficiency, as well as targeted delivery both in vitro and in vivo. researchgate.net

Future research in this area for this compound should involve:

Designing and synthesizing novel nanocarriers tailored to its physicochemical properties.

Evaluating the loading efficiency, release kinetics, and stability of these formulations.

Assessing the targeting efficiency and therapeutic efficacy of the delivery systems in relevant preclinical models. nih.gov

Integration of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) for Systems-Level Understanding

Omics technologies provide a powerful, high-throughput approach to gain a systems-level understanding of the biological effects of compounds like this compound. tandfonline.comnih.govencyclopedia.pub By simultaneously measuring changes across the genome, transcriptome, proteome, and metabolome, researchers can identify novel targets, pathways, and biomarkers associated with its activity.

Genomics and Transcriptomics: Sequencing the genome of G. lucidum has been instrumental in identifying genes involved in GA biosynthesis. mdpi.com Transcriptomic analyses, such as RNA-Seq and cDNA-AFLP, have been used to identify genes that are differentially expressed in response to inducers of GA production, providing clues about regulatory networks. frontiersin.orgplos.org These techniques can also be applied to human cells treated with this compound to understand its impact on gene expression profiles related to disease. tandfonline.com

Proteomics: Proteomic studies can identify changes in protein expression and post-translational modifications in response to this compound treatment, revealing the proteins and pathways it directly or indirectly affects. tandfonline.com

Metabolomics: Non-targeted metabolomics can provide a comprehensive snapshot of the metabolic changes induced by this compound, helping to understand its effects on cellular metabolism and identify potential biomarkers of its activity. nih.govmdpi.com

Integrating these different omics datasets can provide a more holistic view of the mechanisms of action of this compound and facilitate the identification of novel therapeutic applications. researchgate.net

Exploration of Combination Therapies with Other Bioactive Compounds in Pre-clinical Settings

Combining therapeutic agents is a common strategy in treating complex diseases like cancer to enhance efficacy, overcome drug resistance, and reduce toxicity. mdpi.comlongdom.org this compound, with its potential anticancer and anti-inflammatory properties, is a promising candidate for combination therapies.

Preclinical studies have already explored the synergistic effects of other ganoderic acids with conventional chemotherapy drugs. For instance, Ganoderic acid A has been shown to potentiate the cytotoxicity of cisplatin (B142131) in gallbladder cancer cells. nih.gov Similarly, combining ganoderic acids with other natural compounds or targeted therapies could lead to improved therapeutic outcomes. mdpi.com

Future research should systematically explore:

The combination of this compound with a range of standard chemotherapeutic agents and targeted therapies in various cancer models.

The potential for synergistic or additive effects with other bioactive compounds from Ganoderma or other natural sources.

The mechanisms underlying any observed synergistic interactions, which could involve complementary modes of action or the modulation of drug resistance pathways. mdpi.comlongdom.org

Application of Computational Biology and Artificial Intelligence in Drug Discovery and SAR Prediction

Computational biology and artificial intelligence (AI) are revolutionizing drug discovery and development by accelerating the identification of new drug candidates and the prediction of their biological activities. rsc.orgresearchgate.netnih.gov These approaches can be applied to this compound and other ganoderic acids to:

Predict Bioactivity and Targets: AI and machine learning algorithms can analyze large datasets to predict the potential biological activities and molecular targets of compounds. rsc.orgnih.gov This can help prioritize compounds for further experimental validation.

Structure-Activity Relationship (SAR) Prediction: Computational models, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), can be used to understand the relationship between the chemical structure of ganoderic acids and their biological activity. oncotarget.com This knowledge is crucial for designing new derivatives with improved potency and selectivity. nih.gov For example, SAR studies on ganoderic acids as aldose reductase inhibitors revealed that a hydroxyl group at C-11 and a carboxylic group in the side chain are important for activity. nih.govnih.gov

De Novo Drug Design: Generative AI models can be used to design novel molecules with desired properties, potentially leading to the creation of new and more effective this compound analogs. researchgate.net

The integration of AI and computational methods into the research pipeline for this compound can significantly streamline the drug discovery process, from lead identification to preclinical development. rsc.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Ganoderenic acid K in Ganoderma species?

- Methodology : Use UPLC-MS/MS or HPLC with optimized protocols for triterpenoid separation. For example:

- Calibration curves : Linear regression equations (e.g., ) with ensure precision .

- Validation parameters : Limit of Detection (LOD: 2.01 µg/mL) and Limit of Quantification (LOQ: 3.94 µg/mL) for this compound in spore powder or fruiting bodies .

- Sample preparation : Ethanol/water mixtures (e.g., 75% ethanol) for heat reflux extraction, validated via response surface methodology .

Q. What are the primary biological activities associated with this compound?

- Key findings :

- HMG-CoA reductase inhibition : IC₅₀ = 16.5 µM, suggesting potential cholesterol-lowering activity via competitive binding to the enzyme’s active site .

- Structural specificity : Its lanostane-type triterpenoid structure (C₃₂H₄₄O₉) contributes to bioactivity, distinguishing it from analogues like Ganoderic acid A or B .

Advanced Research Questions

Q. How can researchers optimize extraction protocols for this compound while minimizing co-elution of structurally similar triterpenoids?

- Experimental design :

- Single-factor tests : Vary ethanol concentration (50–90%), extraction time (1–4 hrs), and temperature (60–90°C) to identify optimal ranges .

- Response Surface Methodology (RSM) : Use a Box-Behnken design to model interactions between variables and predict maximum yield (e.g., 75% ethanol at 85°C for 2.5 hrs) .

- Chromatographic separation : Employ C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to resolve this compound from co-eluting compounds like Ganoderic acid C6 .

Q. How should conflicting data on this compound content in G. lucidum samples be addressed?

- Data contradiction analysis :

- Source variability : Content ranges from 1.78 µg/g (spore powder) to 5.73 µg/g (fruiting bodies) due to species, growth conditions, and extraction efficiency .

- Method validation : Cross-validate results using LC-MS/MS and GC-MS to account for matrix effects and ionization suppression .

- Statistical tools : Apply Principal Component Analysis (PCA) or Hierarchical Clustering Analysis (HCA) to differentiate Ganoderma species and quantify metabolite variability .

Q. What strategies are effective for elucidating the structural-activity relationship (SAR) of this compound?

- Approach :

- NMR and CD spectroscopy : Assign stereochemistry at C-3, C-7, and C-15 positions to correlate hydroxyl/epoxide groups with HMG-CoA inhibition .

- Molecular docking : Simulate binding interactions with HMG-CoA reductase (PDB ID: 1HWK) to identify critical hydrogen bonds and hydrophobic contacts .

- Synthetic analogues : Modify side chains (e.g., esterification at C-26) to test effects on IC₅₀ values and solubility .

Q. How can researchers investigate synergistic effects between this compound and other triterpenoids in Ganoderma extracts?

- Experimental framework :

- Combinatorial assays : Test this compound with Ganoderic acid A or Lucidenic acid A in in vitro models (e.g., HepG2 cells) to measure additive vs. antagonistic effects .

- Mechanistic studies : Use transcriptomics (RNA-seq) or proteomics to identify pathways (e.g., cholesterol biosynthesis) modulated by multi-compound interactions .

Q. What advanced analytical techniques are recommended for validating this compound in complex biological matrices?

- Method selection :

- High-resolution MS (HRMS) : Q-TOF/MS for accurate mass measurement ( 572.2985, Δ < 2 ppm) and fragmentation patterns .

- Multivariate analysis : Pair LC-MS data with PCA to distinguish this compound from isomers in metabolomic studies .

- Stability testing : Assess degradation under varying pH/temperature using accelerated stability protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.